3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Description
3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C16H19N7 and its molecular weight is 309.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.17019364 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby affecting the downstream cellular processes .
Biochemical Pathways
These pathways could include the MAPK/ERK pathway, PI3K/Akt pathway, and JAK-STAT pathway, all of which are involved in cell cycle regulation, cell survival, and apoptosis .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed, with the majority of the administered dose detected in urine and feces . The compound may undergo various metabolic reactions, including hydroxylation, amide hydrolysis, and N-dealkylation . These metabolic reactions can impact the compound’s bioavailability and efficacy .
Result of Action
Based on the potential inhibition of tyrosine kinases, the compound may lead to the inhibition of cell proliferation and induction of apoptosis, thereby potentially exhibiting anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .
Biochemical Analysis
Biochemical Properties
3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it has been observed to impact cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This binding interaction results in the modulation of enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the need for careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its therapeutic effects by modulating enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues also determines its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-21(2)15-5-7-19-16(20-15)23-10-8-22(9-11-23)14-4-3-6-18-13(14)12-17/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFTWNUGGWNEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.